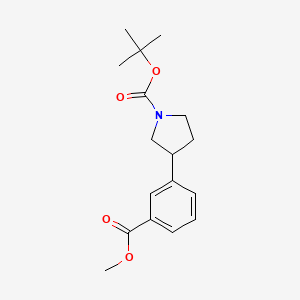
Bis(4-methoxybenzoyl) peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxybenzoyl) peroxide: is an organic peroxide compound with the chemical formula C16H14O6 . It is known for its role as a radical initiator in polymerization reactions and is used in various industrial applications due to its ability to decompose and generate free radicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(4-methoxybenzoyl) peroxide can be synthesized through the reaction of 4-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions to ensure the stability of the peroxide.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure the product’s consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-methoxybenzoyl) peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers.
Common Reagents and Conditions:
Decomposition: The compound decomposes under heat or light to produce .
Polymerization: In the presence of monomers like or , the generated radicals initiate polymerization, leading to the formation of polymers.
Major Products: The major products of the decomposition of this compound are 4-methoxybenzoic acid and carbon dioxide . In polymerization reactions, the primary products are various types of polymers depending on the monomers used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-methoxybenzoyl) peroxide is widely used as a radical initiator in the synthesis of polymers. It is also employed in organic synthesis for the generation of radicals in various chemical reactions.
Biology and Medicine: In biological research, this compound is used to study radical-induced processes and their effects on biological systems. Its ability to generate radicals makes it a useful tool in understanding oxidative stress and related phenomena.
Industry: The compound is used in the production of plastics, resins, and other polymeric materials. Its role as a radical initiator is crucial in the manufacturing processes of these materials, ensuring efficient polymerization and high-quality end products.
Wirkmechanismus
The mechanism of action of bis(4-methoxybenzoyl) peroxide involves its decomposition to generate 4-methoxybenzoyloxyl radicals . These radicals can initiate chain reactions, particularly in polymerization processes. The molecular targets are typically the double bonds in monomers, which react with the radicals to form polymer chains.
Vergleich Mit ähnlichen Verbindungen
- Benzoyl peroxide
- Bis(4-methylbenzoyl) peroxide
- Diacetyl peroxide
Comparison: Bis(4-methoxybenzoyl) peroxide is unique due to the presence of methoxy groups on the benzoyl rings, which can influence its reactivity and stability. Compared to benzoyl peroxide, it may offer different decomposition rates and radical generation efficiencies, making it suitable for specific applications where controlled radical generation is required.
Eigenschaften
CAS-Nummer |
849-83-2 |
|---|---|
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
(4-methoxybenzoyl) 4-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O6/c1-19-13-7-3-11(4-8-13)15(17)21-22-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
InChI-Schlüssel |
KDFRADWZKMRRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



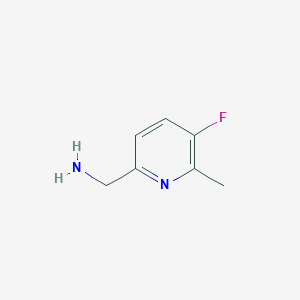
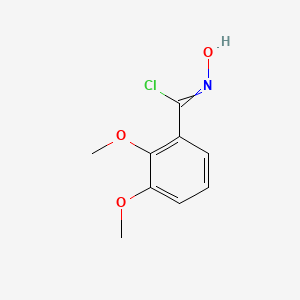


![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
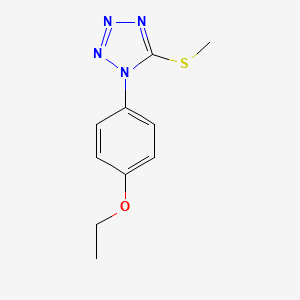

![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)
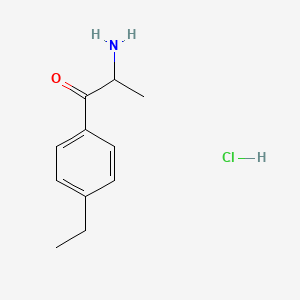
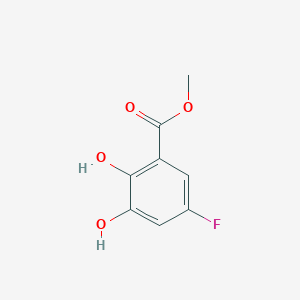
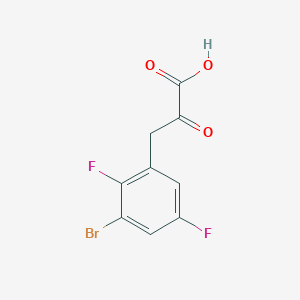
![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
